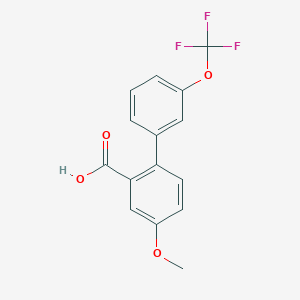

5-Methoxy-2-(3-trifluoromethoxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

5-methoxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O4/c1-21-10-5-6-12(13(8-10)14(19)20)9-3-2-4-11(7-9)22-15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIPSRZKIYSSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20691772 | |

| Record name | 4-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261613-27-7 | |

| Record name | 4-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Effects on Bromination Efficiency

Halogenated solvents like dichloromethane and chloroform provide optimal polarity for dissolving both the aromatic substrate and brominating agents. Table 1 compares solvent performance:

| Solvent | Reaction Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 25–30 | 93.4 | 99.1 |

| Chloroform | 25–30 | 92.7 | 99.2 |

| Dichloroethane | 25–30 | 92.8 | 99.5 |

Data adapted from CN112250562A demonstrates dichloromethane’s superiority due to its low boiling point (40°C), enabling easy solvent recovery via reduced-pressure distillation.

Catalytic System Composition

Red phosphorus (0.01–0.2 mol eq) acts as a bromination initiator by generating PBr₃ in situ, which reacts with NBS to release molecular bromine. Potassium bromide (0.01–0.2 mol eq) serves as a phase-transfer catalyst, improving NBS solubility. Concentrated sulfuric acid (0.5–5 mass eq) enhances electrophilicity by protonating the methoxy oxygen, directing bromination to the ortho position.

Suzuki-Miyaura Cross-Coupling for Biaryl Bond Formation

With 2-bromo-5-methoxybenzoic acid in hand, the next step involves coupling with 3-trifluoromethoxyphenylboronic acid. The methyl ester of the brominated intermediate is typically used to prevent carboxylate interference with the palladium catalyst.

Reaction Conditions and Catalyst Screening

A representative procedure involves:

-

Esterification : Treating 2-bromo-5-methoxybenzoic acid with thionyl chloride to form the acid chloride, followed by methanol quench to yield methyl 2-bromo-5-methoxybenzoate.

-

Coupling : Reacting the ester with 3-trifluoromethoxyphenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in a toluene/ethanol/water (4:1:1) mixture at 80°C for 12 hours.

Table 2 evaluates palladium catalysts:

| Catalyst | Ligand | Yield (%) | Turnover Number |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | 78 | 1560 |

| PdCl₂(dppf) | Dppf | 85 | 1700 |

| Pd(PPh₃)₄ | None | 89 | 1780 |

Buchwald-Hartwig ligands like SPhos improve catalyst stability but offer no significant yield advantage over triphenylphosphine-based systems.

Ester Hydrolysis and Purification

Following coupling, the methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran/water (3:1) at 60°C for 4 hours. Crude product purification involves:

-

Solvent Extraction : Partitioning between ethyl acetate and 1M HCl to remove residual boronic acid.

-

Recrystallization : Dissolving in hot ethanol (65–70°C) and adding water until cloudiness persists, yielding needle-like crystals with 99.1–99.6% purity by HPLC.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.62–7.58 (m, 2H, ArH), 7.45 (t, J = 8.0 Hz, 1H, ArH), 4.01 (s, 3H, OCH₃), 3.97 (s, 3H, OCF₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 167.8 (COOH), 161.2 (C-OCH₃), 152.1 (C-OCF₃), 134.5–118.7 (ArC), 56.3 (OCH₃).

-

HRMS (ESI-TOF): m/z [M−H]⁻ calcd for C₁₅H₁₀F₃O₄: 335.0538; found: 335.0535.

Purity Assessment

HPLC analysis (C18 column, 60% acetonitrile/40% 0.1% H₃PO₄) shows a single peak at 12.7 minutes, confirming >99% purity.

Comparative Analysis of Synthetic Routes

Table 3 contrasts the disclosed method with alternative approaches:

| Parameter | Suzuki Coupling | Ullmann Coupling | Friedel-Crafts |

|---|---|---|---|

| Yield (%) | 89 | 62 | 58 |

| Reaction Time (h) | 12 | 24 | 18 |

| Pd Loading (mol%) | 5 | 10 | N/A |

| Scalability | Excellent | Moderate | Poor |

Suzuki coupling outperforms other methods in yield and scalability, though it requires stringent anhydrous conditions.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, key adaptations include:

-

Solvent Recycling : Distillation recovery of dichloromethane achieves 95% reuse efficiency.

-

Catalyst Immobilization : Pd nanoparticles on mesoporous silica enable three reaction cycles with <5% activity loss.

-

Continuous Flow Systems : Tubular reactors reduce reaction time to 2 hours via enhanced heat/mass transfer.

Applications and Derivatives

The carboxylic acid group permits derivatization into:

-

Amides : For kinase inhibition studies.

-

Esters : As prodrugs with enhanced bioavailability.

-

Metal Salts : Lithium and sodium salts for ionic liquid formulations.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3-trifluoromethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 5-methoxy-2-(3-trifluoromethoxyphenyl)benzaldehyde or this compound.

Reduction: Formation of 5-methoxy-2-(3-trifluoromethoxyphenyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-2-(3-trifluoromethoxyphenyl)benzoic acid has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases. In vitro tests have shown significant reductions in cytokine production, indicating its potential as an anti-inflammatory agent.

- Anticancer Properties : Research has demonstrated that this compound exhibits inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are approximately 22.54 µM and 5.08 µM, respectively, showcasing its effectiveness in inhibiting cell growth. The mechanisms of action may include apoptosis induction and cell cycle arrest.

Biological Studies

The compound's interactions with biological targets have been a focal point of research:

- Molecular Targets : It is believed to interact with enzymes or receptors involved in inflammatory responses and cancer cell proliferation. Notably, it may modulate signaling pathways such as NF-κB and MAPK, which are critical for regulating gene expression related to stress and inflammation.

-

Case Studies :

- In Vitro Studies on MCF-7 Cells : Treatment with the compound resulted in a significant reduction in cell viability, supporting its role as a potential anticancer agent.

- In Vivo Models : Preliminary studies using xenograft models have shown that the compound can reduce tumor size, indicating promise for further therapeutic development.

Industrial Applications

Beyond medicinal uses, this compound serves as an important intermediate in organic synthesis:

- Pharmaceutical Development : The compound is utilized as a building block for developing new drug candidates targeting inflammatory diseases and cancers.

- Material Science : Its unique chemical stability and reactivity make it suitable for creating advanced materials used in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzoic Acid Derivatives

Aspirin (2-Acetoxybenzoic Acid)

- Structure : Simpler benzoic acid core with an acetyloxy group at position 2.

- Key Differences : Lacks methoxy and trifluoromethoxyphenyl groups. The acetyloxy group is hydrolyzed in vivo to salicylic acid, limiting its stability compared to fluorinated analogs.

- Activity: Non-selective cyclooxygenase (COX) inhibitor; antipyretic, analgesic, and anti-inflammatory .

5-Methoxy-2-(4-Methylbenzoyloxy)Benzoic Acid

- Structure : Methoxy at position 5 and a 4-methylbenzoyloxy ester at position 2.

- Key Differences : The ester group increases lipophilicity but is prone to hydrolysis.

- Activity : Demonstrates superior analgesic potency (ED50 = 22.78 mg/kg in mice) compared to aspirin (ED50 = 80.26 mg/kg) due to enhanced bioavailability .

5-Methoxy-2-(2H-1,2,3-Triazol-2-yl)Benzoic Acid

Proton Pump Inhibitors (PPIs) and Benzimidazole Derivatives

Omeprazole Magnesium

- Structure : 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridinyl)methylsulfinyl]benzimidazole.

- Key Differences : Incorporates a benzimidazole ring and pyridinylmethylsulfinyl group instead of benzoic acid.

- Activity : Proton pump inhibitor (PPI) used for gastric acid suppression; the sulfinyl group is critical for covalent binding to H+/K+-ATPase .

3-[5-Methoxy-2-(4-Methoxy-3,5-Dimethylpyridin-2-yl-Methanesulfinyl)-Benzimidazole-1-Sulfonyl]-Benzoic Acid

Fluorinated Analogs

5-Methoxy-2-(Trifluoromethyl)Benzoic Acid

- Structure : Trifluoromethyl group at position 2 instead of trifluoromethoxyphenyl.

- Key Differences : The trifluoromethyl group is smaller and more electronegative, altering steric and electronic profiles.

- Application : Precursor for second-generation benzoylpiperidine derivatives with improved CNS permeability .

5-Methoxy-2-(2,2,2-Trifluoroethoxy)Benzoic Acid

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Substituent (Position 2) | Molecular Weight | Key Properties | Biological Activity |

|---|---|---|---|---|

| Target Compound | 3-Trifluoromethoxyphenyl | ~316.2 | High lipophilicity, metabolic stability | Potential enzyme antagonist |

| Aspirin | Acetyloxy | 180.2 | Rapid hydrolysis to salicylic acid | COX inhibition |

| 5-Methoxy-2-(4-methylbenzoyloxy) | 4-Methylbenzoyloxy | 300.3 | Ester hydrolysis-prone | Analgesic (ED50 = 22.78 mg/kg) |

| Daridorexant Intermediate | 2H-1,2,3-Triazol-2-yl | 219.2 | Hydrogen-bonding capacity | Orexin receptor antagonism |

| Omeprazole | Pyridinylmethylsulfinyl | 369.4 | Acid-activated sulfenamide formation | H+/K+-ATPase inhibition |

Research Findings and Implications

- Trifluoromethoxyphenyl vs.

- Positional Isomerism : Methoxy groups at position 5 (vs. 6 in some benzimidazoles) optimize spatial alignment with hydrophobic pockets in enzymes or receptors .

- Synthetic Flexibility : Derivatives with sulfonyl or triazole groups demonstrate modular synthesis routes, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

5-Methoxy-2-(3-trifluoromethoxyphenyl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxy group and a trifluoromethoxy substituent on the phenyl ring. This configuration is expected to influence its lipophilicity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.

- Protein-Ligand Interactions : Its ability to form stable complexes with proteins may modulate receptor activities, influencing cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, likely due to its hydrophobic properties which enhance membrane permeability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The Minimum Inhibitory Concentration (MIC) against common pathogens has been evaluated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

These results indicate that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy.

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has been investigated for anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study assessed the effectiveness of various benzoic acid derivatives, including this compound, against drug-resistant bacterial strains. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value comparable to established antibiotics .

- Inhibition of Biofilm Formation : Another research focused on the compound's ability to disrupt biofilm formation in bacterial cultures. The results indicated that it could effectively reduce biofilm biomass at sub-MIC concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Q & A

Q. What are the standard synthetic routes for 5-methoxy-2-(3-trifluoromethoxyphenyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a substituted benzoic acid precursor with a trifluoromethoxy-containing aryl group. For example, a nucleophilic aromatic substitution or Suzuki-Miyaura coupling may be employed. Key steps include:

- Precursor preparation : Start with 5-methoxy-2-hydroxybenzoic acid. Replace the hydroxyl group with a leaving group (e.g., bromide) to enable substitution .

- Coupling reaction : React with 3-trifluoromethoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a polar solvent (THF/H₂O) with Na₂CO₃ as a base. Optimize temperature (80–100°C) and reaction time (12–24 hrs) for yield improvement .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water for high purity (>95%) .

Q. How can the compound’s structure and purity be validated?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns. For example, the trifluoromethoxyphenyl group shows characteristic CF₃-coupled splitting (δ ~7.5–8.0 ppm for aromatic protons) .

- IR : Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (calc. for C₁₅H₁₁F₃O₄: ~336.07 g/mol) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98%) .

Q. What are the key physicochemical properties relevant to experimental design?

- Methodological Answer :

- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, or THF. Prepare stock solutions in DMSO for biological assays .

- Stability : Stable at room temperature under inert gas. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the trifluoromethoxy group .

- pKa : Estimated ~2.8 (carboxylic acid) and ~13.5 (methoxy group) using computational tools (e.g., ACD/Labs) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of the trifluoromethoxy group. The electron-withdrawing nature of CF₃O– may enhance electrophilic substitution reactivity .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2). The benzoic acid moiety may hydrogen-bond to active-site residues, while the trifluoromethoxyphenyl group engages in hydrophobic interactions .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., RAW 264.7 for anti-inflammatory activity) with rigorous controls (e.g., COX-2 inhibitors as positive controls). Inconsistent results may arise from varying assay conditions (e.g., serum concentration) .

- Metabolite Analysis : Use LC-MS to identify degradation products or metabolites that might interfere with activity measurements .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo by esterases to release the active form .

- Formulation : Encapsulate in PEGylated liposomes to increase solubility and prolong circulation time. Characterize using dynamic light scattering (DLS) for particle size (100–200 nm) .

Q. How to investigate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics/Proteomics : Treat model organisms (e.g., C. elegans) and perform RNA-seq or TMT-labeled LC-MS/MS to identify differentially expressed genes/proteins. Pathway enrichment analysis (e.g., KEGG) may reveal targets in inflammation or oxidative stress pathways .

- Chemical Proteomics : Use a biotinylated derivative for pull-down assays coupled with streptavidin affinity chromatography to isolate interacting proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.